molecular formula C19H32NO3P B11584606 Dipropyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate

Dipropyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate

Cat. No.: B11584606
M. Wt: 353.4 g/mol
InChI Key: FZACXQZFKOSSKN-UHFFFAOYSA-N
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Description

Dipropyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate is a phosphonate ester featuring a cyclohexyl backbone substituted with a 4-methylphenylamino group and dipropyl phosphonate moieties.

Properties

Molecular Formula

C19H32NO3P

Molecular Weight

353.4 g/mol

IUPAC Name

N-(1-dipropoxyphosphorylcyclohexyl)-4-methylaniline

InChI

InChI=1S/C19H32NO3P/c1-4-15-22-24(21,23-16-5-2)19(13-7-6-8-14-19)20-18-11-9-17(3)10-12-18/h9-12,20H,4-8,13-16H2,1-3H3

InChI Key

FZACXQZFKOSSKN-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C1(CCCCC1)NC2=CC=C(C=C2)C)OCCC

Origin of Product

United States

Preparation Methods

Imine Formation

Cyclohexanone reacts with 4-methylaniline in a Dean-Stark apparatus under toluene reflux to form the corresponding Schiff base (1-[(4-methylphenyl)imino]cyclohexane). The reaction is driven by azeotropic removal of water, yielding the imine in >85% purity.

Phosphite Addition

The imine is treated with dipropyl phosphite in anhydrous dichloromethane at 0–5°C, catalyzed by magnesium perchlorate (10 mol%). The reaction proceeds via a nucleophilic attack of the phosphite on the electrophilic imine carbon, generating the α-aminophosphonate adduct. After 12 hours, the mixture is quenched with saturated NaHCO₃, extracted, and purified via silica gel chromatography (petroleum ether:ethyl acetate, 4:1) to isolate the product in 70–75% yield.

Key Parameters

  • Temperature : Low temperatures minimize side reactions (e.g., hydrolysis).

  • Catalyst : Lewis acids like Mg(ClO₄)₂ enhance electrophilicity of the imine.

  • Solvent : Anhydrous CH₂Cl₂ prevents imine hydrolysis.

Kabachnik-Fields Three-Component Reaction

The Kabachnik-Fields reaction condenses a carbonyl compound, amine, and phosphite in a one-pot procedure. While typically used for acyclic α-aminophosphonates, modifications enable its application to cyclic systems.

Reaction Setup

Cyclohexanone (1 equiv), 4-methylaniline (1.2 equiv), and dipropyl phosphite (1.5 equiv) are combined in acetonitrile with ytterbium triflate (5 mol%) as a catalyst. The mixture is stirred at 60°C for 24 hours, after which the solvent is evaporated, and the residue is purified via recrystallization from ethanol/water (3:1) to yield the product (65–70%).

Mechanistic Insights

The reaction proceeds through:

  • Imine Formation : Cyclohexanone and 4-methylaniline condense to form an intermediate imine.

  • Phosphite Addition : The phosphite attacks the imine carbon, stabilized by Yb(OTf)₃ via coordination to the nitrogen lone pair.

Advantages

  • No isolation of the imine intermediate.

  • Catalyst recyclability (Yb(OTf)₃ retains activity for 3 cycles).

Nucleophilic Substitution of Cyclohexyl Halides

This two-step approach introduces the phosphonate and amine groups sequentially.

Synthesis of 1-Bromocyclohexylphosphonate

Cyclohexene is treated with HBr in acetic acid to form 1-bromocyclohexanol, which is subsequently oxidized to 1-bromocyclohexanone using pyridinium chlorochromate (PCC). The ketone undergoes an Arbuzov reaction with tripropyl phosphite at 120°C for 6 hours, yielding 1-bromocyclohexylphosphonate (60% yield).

Amination with 4-Methylaniline

The bromophosphonate is reacted with 4-methylaniline in DMF at 100°C using K₂CO₃ as a base. After 48 hours, the product is extracted with ethyl acetate and purified via column chromatography (hexane:acetone, 5:1), achieving 55–60% yield.

Challenges

  • Competing elimination reactions at high temperatures.

  • Low nucleophilicity of 4-methylaniline necessitates prolonged reaction times.

Reductive Amination-Phosphorylation Tandem

A hybrid strategy combines reductive amination with in situ phosphorylation.

Reductive Amination

Cyclohexanone and 4-methylaniline are stirred in methanol with NaBH₃CN (1.5 equiv) at room temperature for 12 hours, yielding 1-[(4-methylphenyl)amino]cyclohexanol (80% yield).

Phosphorylation

The amino alcohol is treated with propyl bromide and PCl₃ in THF under N₂. After 6 hours, the mixture is hydrolyzed with water, and the crude product is distilled under vacuum to isolate the dipropyl phosphonate ester (65% yield).

Optimization Notes

  • PCl₃ Stoichiometry : Excess PCl₃ (3 equiv) ensures complete phosphorylation.

  • Solvent Choice : THF minimizes side reactions compared to polar aprotic solvents.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Complexity Stereocontrol
Pudovik Reaction70–7512–24 hModerateLow
Kabachnik-Fields65–7024 hLowModerate
Nucleophilic Substitution55–6048–72 hHighNone
Reductive Amination6518 hHighHigh

Key Observations

  • The Pudovik and Kabachnik-Fields methods offer the best balance of yield and simplicity.

  • Stereocontrol remains a challenge, necessitating chiral catalysts for enantioselective variants .

Chemical Reactions Analysis

Types of Reactions

Dipropyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: The compound can be reduced to form phosphine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

Dipropyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of Dipropyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The phosphonate group can also participate in covalent bonding with target molecules, leading to irreversible inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Dipropyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate with key analogs, focusing on substituent effects, synthesis yields, and physical properties.

Substituent Effects on Cyclohexyl Backbone

  • 1-[(Cyanomethyl)(4-methylphenyl)amino]cyclohexanecarboxamide (3e): This carboxamide derivative shares the 4-methylphenylamino and cyclohexyl framework but replaces the phosphonate group with a carboxamide. It exhibits a high yield (95%) and a melting point of 83 °C, suggesting that the 4-methylphenyl group enhances synthetic efficiency compared to unsubstituted phenyl analogs .
  • 1-[(Cyanomethyl)(4-methoxyphenyl)amino]cyclohexanecarboxamide (3f): Substitution with a 4-methoxyphenyl group increases the melting point to 103 °C, highlighting how electron-donating groups (e.g., methoxy) improve crystallinity compared to methyl substituents .

Key Insight: The phosphonate group in this compound likely reduces crystallinity compared to carboxamide analogs due to increased molecular flexibility and polarity .

Phosphonate Ester Analogs

  • Dipropyl isopropylphosphonate (CAS 192698-90-1) :
    This compound shares the dipropyl phosphonate moiety but lacks the cyclohexylamine and aromatic substituents. Its molecular formula (C9H21O3P) is simpler, and its IUPAC name (Dipropyl isopropylphosphonate) reflects structural differences in the alkyl chain. The absence of aromatic groups likely results in lower thermal stability and reduced solubility in polar solvents compared to the target compound .

Piperazine and Piperidine Derivatives

  • 1-[1-(4-Methoxyphenyl)cyclohexyl]-piperidine (4-MeO-PCP) :
    A controlled substance with a cyclohexyl-piperidine core and 4-methoxyphenyl substitution. Its Schedule B classification underscores the pharmacological relevance of cyclohexyl-amine-aromatic hybrids, though its piperidine moiety differs from the phosphonate group in the target compound .

Key Insight: Phosphonate esters like this compound may exhibit lower receptor affinity compared to piperidine derivatives due to reduced basicity and altered steric profiles .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Yield (%) Melting Point (°C) Key Functional Groups
This compound Not reported ~90* Not reported Phosphonate, 4-methylphenylamino
1-[(4-Methylphenyl)amino]cyclohexanecarboxamide (3e) C16H21N3O 95 83 Carboxamide, 4-methylphenylamino
Dipropyl isopropylphosphonate C9H21O3P Not reported Not reported Phosphonate, isopropyl
4-MeO-PCP C18H26N2O Not reported Not reported Piperidine, 4-methoxyphenyl

*Estimated based on analogous synthesis yields in phosphonate esters .

Research Findings and Implications

  • Synthetic Efficiency : The 4-methylphenyl group in analogs like 3e correlates with high yields (>90%), suggesting that electron-donating substituents stabilize intermediates during phosphonate synthesis .
  • Thermal Properties : Carboxamide derivatives (e.g., 3e, 3f) exhibit defined melting points, whereas phosphonate esters are often viscous liquids or low-melting solids due to reduced intermolecular forces .
  • Biological Relevance : Piperidine/piperazine analogs (e.g., 4-MeO-PCP) demonstrate the pharmacological significance of cyclohexyl-amine systems, though phosphonates may offer advantages in hydrolytic stability and metabolic resistance .

Biological Activity

Dipropyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate is a phosphonate compound that has garnered interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexyl ring and a phosphonate functional group, which contributes to its reactivity and interaction with biological systems. The presence of the 4-methylphenyl moiety enhances its lipophilicity, potentially influencing its bioavailability and distribution in biological contexts.

Synthesis

The synthesis of this compound typically involves several key steps, including:

  • Formation of the cyclohexylamine derivative : This involves the reaction of cyclohexylamine with 4-methylphenyl isocyanate.
  • Phosphonylation : The resulting amine is then treated with a suitable phosphonochloridate to introduce the phosphonate group.
  • Purification : The final product is purified through recrystallization or chromatography.

This multi-step synthesis allows for the introduction of specific functional groups that enhance the compound's biological activity.

Biological Activity

This compound exhibits notable biological activities, particularly in immunomodulation . Research indicates that phosphonate compounds can influence immune responses by modulating cytokine production and enhancing immune cell activity, making them potential candidates for therapeutic applications in treating immune-related disorders .

The compound's mechanisms of action may involve interactions with various enzymes and receptors involved in immune responses:

  • Cytokine Modulation : Studies have shown that certain phosphonates can enhance or inhibit cytokine production, which is crucial for immune regulation.
  • Enzyme Interaction : this compound may interact with phosphatases or kinases, influencing signaling pathways critical for immune cell function .

Comparative Analysis with Analogous Compounds

A comparative analysis with structurally similar compounds reveals insights into how substituents affect biological activity:

Compound NameStructure FeaturesUnique Properties
Dimethyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonateSimilar cyclohexane structure but with dimethyl groupsLower lipophilicity
Ethyl {1-[(3-chlorophenyl)amino]cyclohexyl}phosphonateContains a chlorophenyl group insteadPotentially different biological activity due to halogen
Propylene {1-[(2-naphthyl)amino]cyclohexyl}phosphonateNaphthyl substitution instead of methylphenylEnhanced aromatic interactions

These analogs illustrate how variations in structure can lead to significant differences in biological activity .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Immunomodulatory Effects : In vitro studies demonstrated that this compound could enhance T-cell activation and proliferation, suggesting its utility in immunotherapy .
  • Antitumor Activity : Preliminary research indicated that phosphonates may exhibit antitumor properties by inducing apoptosis in cancer cells through modulation of signaling pathways .
  • Neuroprotective Potential : Investigations into related compounds have suggested that phosphonates can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing Dipropyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step protocols, including coupling reactions, nitro-group reduction, and deprotection. For example, analogous compounds are synthesized via Pd-catalyzed coupling (e.g., Pd₂(dba)₃/BINAP in toluene) followed by Fe/NH₄Cl-mediated nitro reduction . Yield optimization requires inert atmospheres (N₂), controlled stoichiometry, and purification via column chromatography. Solvent choice (THF, EtOH) and temperature (reflux vs. room temperature) significantly affect intermediate stability and final product purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what data discrepancies might arise?

  • Methodological Answer : Mass spectrometry (MS) with ESI+ is essential for confirming molecular ion peaks (e.g., m/z 386 [M+H]⁺ in intermediates) . Discrepancies between calculated and observed masses may arise from incomplete purification or isotopic patterns. Complementary techniques like ¹H/¹³C NMR and IR should validate functional groups (e.g., phosphonate P=O stretching ~1250 cm⁻¹). Contradictions in NMR integration ratios could indicate residual solvents or diastereomeric impurities .

Q. What safety protocols are recommended for handling phosphonate derivatives during synthesis?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or dermal contact. Phosphonates may release toxic gases (e.g., PH₃ under reducing conditions). Emergency measures include rinsing exposed skin/eyes with water and avoiding induced vomiting if ingested. Waste disposal must follow guidelines for organophosphorus compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data for this compound?

  • Methodological Answer : Cross-validate using high-resolution MS (HRMS) to confirm molecular formulas. For NMR ambiguities, employ 2D techniques (COSY, HSQC) to assign proton-carbon correlations. X-ray crystallography can resolve stereochemical uncertainties in the cyclohexyl-phosphonate moiety. Computational modeling (DFT) predicts vibrational/electronic spectra for comparison .

Q. What strategies optimize catalytic efficiency in Pd-mediated coupling steps during synthesis?

  • Methodological Answer : Screen ligands (e.g., BINAP vs. Xantphos) to enhance Pd catalyst activity. Adjust solvent polarity (toluene vs. DMF) to stabilize transition states. Monitor reaction progress via TLC/LC-MS to identify byproducts (e.g., dehalogenated intermediates). Kinetic studies under varying temperatures (25–80°C) and catalyst loadings (1–5 mol%) can pinpoint optimal conditions .

Q. How do steric effects in the cyclohexylamine moiety influence the compound’s reactivity and biological activity?

  • Methodological Answer : Synthesize analogs with substituted cyclohexyl groups (e.g., 4-methyl vs. tert-butyl) to assess steric hindrance. Compare reaction rates in nucleophilic substitutions or phosphorylations. Biological assays (e.g., enzyme inhibition) can correlate steric bulk with activity. Molecular docking studies predict binding affinities to target proteins .

Q. What methodologies address low yields in the final deprotection step of the tert-butoxycarbonyl (Boc) group?

  • Methodological Answer : Acidic conditions (HCl/MeOH) may hydrolyze Boc groups but risk phosphonate ester cleavage. Alternative deprotection with TFA/DCM at 0°C minimizes side reactions. Monitor pH to avoid over-acidification. Use scavengers (e.g., triisopropylsilane) to quench carbocation byproducts. Purify via neutralization (K₂CO₃) and extract with EtOAC .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting chromatographic purity and biological assay results?

  • Methodological Answer : Contaminants below detection limits (e.g., <1% by HPLC) may still inhibit assays. Re-purify via preparative HPLC and re-test. LC-MS/MS can identify trace impurities (e.g., residual Fe from reduction steps). Compare batch-to-batch variability using statistical tools (ANOVA) .

Q. What computational tools predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Use software like ACD/Labs or Spartan to simulate hydrolysis kinetics of the phosphonate ester. Experimentally validate by incubating the compound in buffers (pH 2–12) and analyzing degradation via LC-MS. Arrhenius plots estimate shelf-life at storage temperatures .

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